molecular formula C9H6BrClS B2951648 7-Bromo-2-(chloromethyl)-1-benzothiophene CAS No. 1956376-38-7

7-Bromo-2-(chloromethyl)-1-benzothiophene

Cat. No.: B2951648
CAS No.: 1956376-38-7
M. Wt: 261.56
InChI Key: PVIXHJLJTMDRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(chloromethyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a bromine atom at the 7th position and a chloromethyl group at the 2nd position on the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(chloromethyl)-1-benzothiophene typically involves the bromination of 2-(chloromethyl)-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzothiophene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure regioselectivity and yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(chloromethyl)-1-benzothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or modify the bromine or chloromethyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the chloromethyl group with other nucleophiles.

    Electrophilic Substitution: Bromine (Br2) or other halogens can be used to introduce additional substituents on the benzothiophene ring.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzothiophenes, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

7-Bromo-2-(chloromethyl)-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(chloromethyl)-1-benzothiophene involves its interaction with molecular targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can affect various biological pathways and processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
  • 7-Bromo-2-chloromethyl-1H-quinazolin-4-one
  • 7-Bromo-2-chloromethyl-quinazolin-4-ol

Uniqueness

Compared to similar compounds, 7-Bromo-2-(chloromethyl)-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biological research. Its ability to undergo a variety of chemical reactions and form diverse products further enhances its utility in scientific studies.

Properties

IUPAC Name

7-bromo-2-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXHJLJTMDRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.